molecular formula C20H15FN4O B3014592 4-fluoro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide CAS No. 847388-37-8

4-fluoro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide

Cat. No.: B3014592
CAS No.: 847388-37-8
M. Wt: 346.365
InChI Key: LPFHSVLRCBLYOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide is a complex organic compound that features a benzamide core substituted with a fluoro group and an imidazo[1,2-a]pyrimidine moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Mechanism of Action

Target of Action

The primary target of 4-fluoro-N-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide is the human Resolvin D1 Receptor DRV1 . This receptor plays a crucial role in resolving inflammation and has been associated with various pro-resolving functions .

Mode of Action

The compound acts as an agonist for the DRV1 receptor . Agonists are substances that bind to specific receptors and trigger a response in the cell. By binding to the DRV1 receptor, this compound initiates a series of biochemical reactions that lead to the resolution of inflammation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide typically involves multi-step organic reactions. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure efficiency and consistency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-fluoro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide is unique due to the presence of both the fluoro group and the imidazo[1,2-a]pyrimidine moiety, which confer specific chemical and biological properties. The fluoro group enhances the compound’s stability and lipophilicity, while the imidazo[1,2-a]pyrimidine moiety contributes to its biological activity .

Properties

IUPAC Name

4-fluoro-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN4O/c1-13-18(24-20-22-10-3-11-25(13)20)15-4-2-5-17(12-15)23-19(26)14-6-8-16(21)9-7-14/h2-12H,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPFHSVLRCBLYOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2N1C=CC=N2)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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